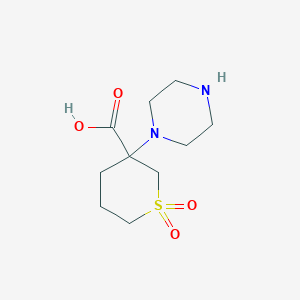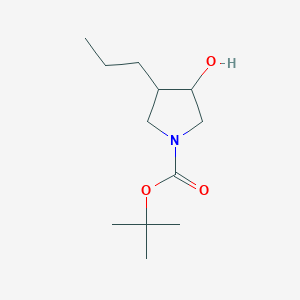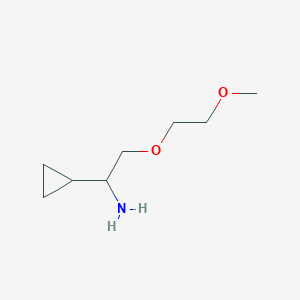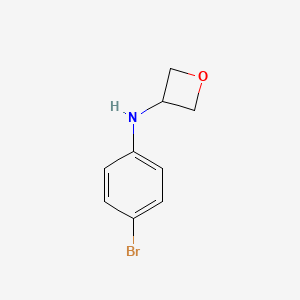![molecular formula C11H9N3S B13630344 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridin-2-ylmethyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out under microwave irradiation to improve yields and reaction times .
Industrial Production Methods
Industrial production methods for thiophene derivatives may involve large-scale Gewald reactions or other condensation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: Similar structure but lacks the pyridin-2-ylmethyl group.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Contains a nitrophenyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C11H9N3S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-amino-5-(pyridin-2-ylmethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H9N3S/c12-7-8-5-10(15-11(8)13)6-9-3-1-2-4-14-9/h1-5H,6,13H2 |
InChI Key |
SEVWEGQKLMQLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC(=C(S2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
